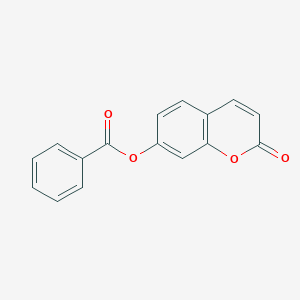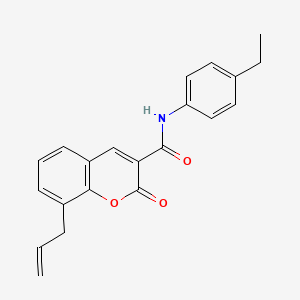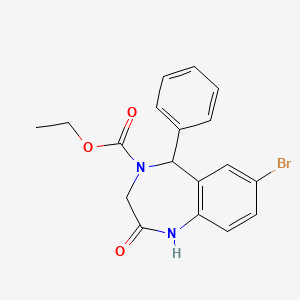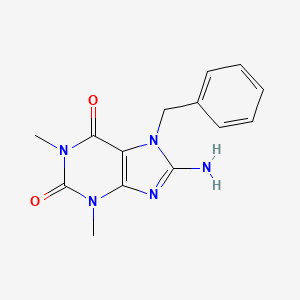
N-(but-3-yn-1-yl)benzamide
Overview
Description
N-(but-3-yn-1-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with a but-3-yn-1-yl substituent attached to the nitrogen atom
Mechanism of Action
Target of Action
N-(but-3-yn-1-yl)benzamide, also known as Benzamide, N-3-butynyl- (9CI), primarily targets the serotonergic system . This system plays a crucial role in regulating mood, social behavior, appetite, digestion, sleep, memory, and sexual desire. The compound’s interaction with this system suggests its potential use in treating disorders related to these functions.
Mode of Action
The compound interacts with its targets by modulating the serotonergic system, specifically the 5-HT1A and 5-HT3 receptors . The modulation of these receptors is associated with antidepressant-like effects .
Biochemical Pathways
The compound affects the biochemical pathways related to the serotonergic system . It is involved in the modulation of serotonin, a key neurotransmitter in this system. The compound’s effect on this system can lead to changes in various physiological functions, from mood regulation to gastrointestinal motility.
Pharmacokinetics
It is known that the compound exhibits a low potential for inducing acute toxicity in adult female swiss mice .
Result of Action
The primary result of this compound’s action is an antidepressant-like effect . This effect is observed in both the forced swimming test (FST) and tail suspension test (TST), common behavioral tests used to evaluate antidepressant-like activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the presence of other substances that interact with the serotonergic system . .
Biochemical Analysis
Biochemical Properties
For instance, some benzamides have shown potential antidepressant effects, suggesting interactions with the serotonergic and noradrenergic systems .
Cellular Effects
N-(but-3-yn-1-yl)benzamide may influence various types of cells and cellular processes. For example, certain benzamides have shown potential antidepressant-like effects in mice, suggesting that they may influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s suggested that benzamides may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It’s plausible that the compound’s effects may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound may vary with different dosages in animal models. For instance, certain benzamides have shown antidepressant-like effects in mice at specific dosages .
Metabolic Pathways
Benzamides may interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
It’s plausible that the compound may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It’s plausible that the compound may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(but-3-yn-1-yl)benzamide typically involves the condensation of benzoic acid with but-3-yn-1-amine. This reaction can be catalyzed by various agents, such as Lewis acids or solid acid catalysts. One efficient method involves the use of diatomite earth immobilized with a Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and short reaction times.
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. The choice of catalysts and solvents is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(but-3-yn-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The triple bond in the but-3-yn-1-yl group can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond can also be reduced to form alkenes or alkanes.
Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can be employed.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly used.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of nitrobenzamides or halobenzamides.
Scientific Research Applications
N-(but-3-yn-1-yl)benzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocycles and polymers.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
N-(3-buten-1-yl)benzamide: Similar structure but with a double bond instead of a triple bond.
N-(3-(trifluoromethyl)phenyl)prop-2-yn-1-yl)benzamide: Contains a trifluoromethyl group, which can enhance its biological activity.
Uniqueness: N-(but-3-yn-1-yl)benzamide is unique due to the presence of the but-3-yn-1-yl group, which imparts distinct reactivity and potential for covalent modification of biological targets. This makes it a valuable compound for the development of novel therapeutic agents and materials with specialized functions.
Properties
IUPAC Name |
N-but-3-ynylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-3-9-12-11(13)10-7-5-4-6-8-10/h1,4-8H,3,9H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPALZYJBUSCCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCNC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443954 | |
| Record name | N-(But-3-yn-1-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
323581-08-4 | |
| Record name | N-(But-3-yn-1-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-N-[2-methyl-6-(propan-2-yl)phenyl]-3-phenylprop-2-enamide](/img/structure/B3406366.png)


![Ethyl 2-phenyl-5-((3,4,5-trimethoxybenzoyl)oxy)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B3406386.png)
![(5Z)-5-[(4-chlorophenyl)methylidene]-3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3406388.png)

![Butyl 2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetate](/img/structure/B3406397.png)

![ethyl 2-{[3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B3406407.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(2-hydroxypropyl)ethanediamide](/img/structure/B3406421.png)
![2-[(2-phenoxyethyl)sulfanyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole](/img/structure/B3406429.png)

![(E)-2-(sec-butylamino)-9-methyl-3-(((4-nitrophenyl)imino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3406455.png)
![(2E)-3-(4-methoxyphenyl)-1-{3-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-4-yl}prop-2-en-1-one](/img/structure/B3406460.png)
